(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate
Description
Properties
IUPAC Name |
(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)6(4-5-9)7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXTZIAPBIBHND-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C(CCO)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)[C@@H](CCO)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate typically involves the reaction of a suitable precursor with trimethylamine. The reaction conditions often include a controlled temperature and pH to ensure the correct formation of the zwitterionic structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods ensure high yield and purity of the compound, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in metabolic pathways and cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other products.
Mechanism of Action
The mechanism by which (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its zwitterionic nature allows it to interact with both positively and negatively charged molecules, making it versatile in its applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, differing in substituents, stereochemistry, and functional properties. Below is a systematic comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Diversity: The hydroxy group at C4 in the target compound distinguishes it from analogs with esterified acyl chains (e.g., tetradecanoyloxy in or 2-oxoacetyloxy in ). These modifications influence lipophilicity and substrate specificity in enzymatic interactions. The tetradecylcarbamoylamino group in the antidiabetic compound introduces a long hydrophobic chain, enhancing binding affinity to lipid-processing enzymes like carnitine palmitoyltransferase.
Stereochemical Specificity :
- The (2S)-configuration is critical for chiral recognition in biological systems. For example, Hydroxypropionyl-L-carnitine retains the L-configuration, mirroring natural carnitine’s stereochemical requirements for mitochondrial transporters.
Functional Implications: Acylated derivatives (e.g., tetradecanoyloxy or enoyloxy) are typically associated with fatty acid shuttling, whereas amino-substituted analogs (e.g., 4-acetamido-2-aminobutanoate ) may participate in nitrogen metabolism.
Biological Activity
(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate, commonly known as L-carnitine, is a quaternary ammonium compound that plays a crucial role in energy metabolism, particularly in the transport of fatty acids into mitochondria for β-oxidation. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and detailed research findings.
Overview of L-Carnitine
L-carnitine is synthesized from the amino acids lysine and methionine and is found in high concentrations in skeletal and cardiac muscles. Its primary function is to facilitate the transport of long-chain fatty acids across the mitochondrial membrane, which is essential for energy production.
Biological Activities
L-carnitine exhibits a range of biological activities, including:
- Cardioprotective Effects : L-carnitine has been shown to enhance cardiac efficiency and restore energy metabolism, particularly in conditions of cardiac stress. Clinical trials indicate its potential to mitigate cardiac toxicity induced by various agents .
- Neuroprotective Effects : Research indicates that L-carnitine can inhibit neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases. It reduces markers of cellular stress and apoptosis in neuronal cells .
- Anti-Aging Properties : In vitro studies have demonstrated that L-carnitine can prolong the lifespan of human mesenchymal stem cells by enhancing telomerase activity, thus contributing to cellular longevity .
- Antioxidant Activity : L-carnitine has been reported to upregulate antioxidant defenses, reducing oxidative damage in various cell types. It modulates the expression of key antioxidant genes, which helps maintain mitochondrial function .
The mechanisms through which L-carnitine exerts its biological effects include:
- Fatty Acid Transport : By facilitating the entry of fatty acids into mitochondria, L-carnitine plays a pivotal role in energy metabolism.
- Regulation of Gene Expression : L-carnitine influences the expression of genes involved in mitochondrial biogenesis and oxidative stress response, including Nrf2 and SOD .
- Inflammatory Modulation : It suppresses pro-inflammatory cytokines and mediators such as IL-1β and TNF-α, contributing to its anti-inflammatory properties .
Data Table: Summary of Biological Activities
Case Study 1: Cardiovascular Health
A clinical trial involving patients with ischemic heart disease showed that supplementation with L-carnitine resulted in significant improvements in exercise capacity and reductions in angina episodes. The study highlighted the compound's role in enhancing myocardial energy metabolism during ischemic events .
Case Study 2: Neurodegenerative Disorders
In a study focusing on patients with Alzheimer's disease, L-carnitine supplementation was associated with improved cognitive function and reduced markers of oxidative stress. The findings suggest that L-carnitine could be beneficial as an adjunct therapy for neurodegenerative conditions .
Q & A
Basic Research Questions
Q. How is (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate structurally distinguished from other acylcarnitines?
- Methodology : Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to resolve stereochemical features. For example, the (2S) configuration and hydroxy group positioning can be confirmed via 2D-NMR (e.g., COSY, NOESY) and chiral chromatography .
- Key Differentiators : Compare with analogs like 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate (long-chain acylcarnitine) or 3-acetyloxy-4-(trimethylazaniumyl)butanoate (short-chain), noting chain length and functional group variations .
Q. What are the primary biological roles of this compound in metabolic pathways?
- Experimental Approach : Conduct isotope tracing (e.g., ¹³C-labeled substrates) in cell cultures to track its involvement in fatty acid β-oxidation or mitochondrial transport. Evidence from structural analogs suggests roles in shuttling acyl groups across membranes .
- Validation : Compare knockout models (e.g., CRISPR-Cas9-modified cells lacking carnitine palmitoyltransferase) to assess functional deficits .
Q. What synthetic strategies are recommended for producing high-purity this compound?
- Synthesis Protocol : Use enantioselective synthesis with protecting groups (e.g., tert-butyloxycarbonyl for amine protection) to ensure stereochemical fidelity. Purify via reverse-phase HPLC and validate purity (>98%) with LC-MS .
- Troubleshooting : Monitor for racemization during deprotection steps using polarimetric analysis .
Advanced Research Questions
Q. How do contradictory reports about its enzyme-binding affinity arise, and how can they be resolved?
- Analysis Framework :
- In vitro vs. in vivo conditions : Test binding kinetics (e.g., surface plasmon resonance) under varying pH, ionic strength, or cofactor availability .
- Structural analogs : Compare interactions with 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate to identify chain-length-dependent effects .
- Case Study : Discrepancies in CPT1A binding affinity may stem from differential solubilization methods (detergent vs. membrane-embedded assays) .
Q. What advanced analytical techniques are optimal for quantifying this compound in complex biological matrices?
- Workflow :
Extraction : Use methanol:water (80:20) with 0.1% formic acid for metabolite stabilization.
Separation : Hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS (MS/MS).
Quantification : Employ stable isotope-labeled internal standards (e.g., d₃-carnitine) to correct for matrix effects .
Q. How does the compound’s stereochemistry influence its metabolic flux in diseased vs. healthy models?
- Experimental Design :
- Stereoisomer comparison : Synthesize (2R)- and (2S)-isomers and compare uptake rates in primary hepatocytes using radiolabeled (³H) tracers.
- Disease models : Use murine models of metabolic syndrome to assess isomer-specific accumulation via LC-MS .
Data Contradiction and Reproducibility
Q. How can researchers address variability in reported half-lives of this compound across studies?
- Root Causes :
- Degradation pathways : Autoxidation of the hydroxy group or enzymatic hydrolysis in serum-containing media.
- Storage conditions : Test stability at -80°C vs. liquid nitrogen, using antioxidants (e.g., ascorbate) to mitigate degradation .
Q. What computational tools are effective for predicting its interactions with novel enzymes?
- In silico Workflow :
Docking : Use AutoDock Vina with crystal structures of carnitine acyltransferases.
MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability (e.g., RMSD < 2 Å).
Validation : Cross-reference with experimental mutagenesis data (e.g., CPT2 active-site mutants) .
Structural and Functional Analogues
Q. How do modifications to the hydroxy or trimethylazaniumyl groups alter its metabolic activity?
- Case Study : Replace the hydroxy group with a methoxy moiety and assess β-oxidation efficiency in cell models. Results from 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate suggest hydrophobicity impacts membrane permeability .
- Synthetic Biology : Engineer microbial systems (e.g., E. coli) to produce analogs for high-throughput screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
